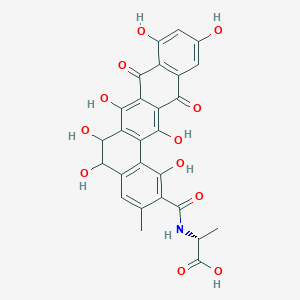
Pradimicin P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicin P is a natural product that belongs to the group of oligosaccharide antibiotics. It is produced by actinomycetes bacteria and has been found to exhibit potent antifungal and antibacterial properties. The unique structure of Pradimicin P makes it a promising candidate for the development of new drugs that can combat infectious diseases.
Applications De Recherche Scientifique
Antifungal and Antiviral Properties
Pradimicins, including Pradimicin P, have been recognized for their broad-spectrum antifungal properties, showing effectiveness against various fungi such as Candida spp., Cryptococcus neoformans, and Aspergillus spp. Pradimicins bind specifically to terminal D-mannosides in fungal cell walls, disrupting cell membrane integrity. Additionally, Pradimicin P has shown potential in inhibiting HIV-1, acting as a virus entry inhibitor by interacting with the HIV-1 gp120 glycoprotein (Walsh & Giri, 2005).
Biosynthetic Gene Cluster
Research into the biosynthesis of Pradimicin P led to the discovery and characterization of its biosynthetic gene cluster in Actinomadura hibisca. The cluster consists of genes encoding polyketide synthase, enzymes for sugar biosynthesis, and tailoring enzymes. This study provides insights into the complex biosynthetic pathway of Pradimicin P (Kim et al., 2007).
Mannose-Binding Mechanism
Pradimicins, including Pradimicin P, are unique in their ability to bind D-mannose. Understanding this binding mechanism is vital for exploring their use in glycobiological research. Recent advancements in derivatization strategies have made it possible to use Pradimicins as research tools, particularly in studying mannose-containing glycans (Nakagawa & Ito, 2022).
Glycosylation in Biosynthesis
The glycosylation mechanism in Pradimicin biosynthesis has been a subject of extensive study. Research identified specific glycosyltransferases responsible for attaching sugar moieties in Pradimicin P, which is crucial for its biological activity. This understanding aids in deciphering the complex process of antibiotic biosynthesis (Jha et al., 2015).
Antineoplastic Effects
Pradimicin P has shown potential in cancer therapy due to its DNA-damaging effects on cancer cells. Its antitumor activities include inducing DNA damage, apoptosis, and cell cycle arrest. This discovery opens new avenues for Pradimicin P as a novel therapeutic option in cancer treatment (Almeida et al., 2019).
Propriétés
Numéro CAS |
132971-65-4 |
|---|---|
Nom du produit |
Pradimicin P |
Formule moléculaire |
C27H21NO12 |
Poids moléculaire |
551.5 g/mol |
Nom IUPAC |
(2R)-2-[(1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C27H21NO12/c1-6-3-9-14(21(33)12(6)26(38)28-7(2)27(39)40)15-16(25(37)20(9)32)24(36)18-17(23(15)35)19(31)10-4-8(29)5-11(30)13(10)22(18)34/h3-5,7,20,25,29-30,32-33,35-37H,1-2H3,(H,28,38)(H,39,40)/t7-,20?,25?/m1/s1 |
Clé InChI |
ZYIREGFVRPWOMN-OQBCBSLASA-N |
SMILES isomérique |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES canonique |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
Synonymes |
Pradimicin P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride](/img/structure/B161077.png)
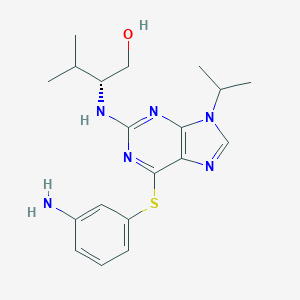
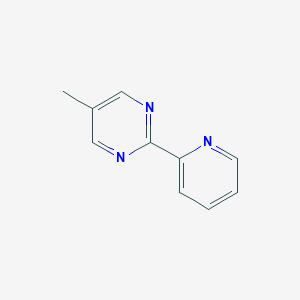
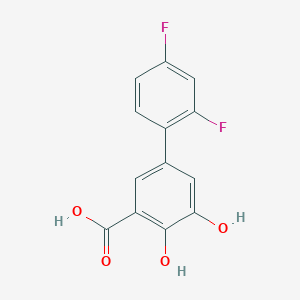
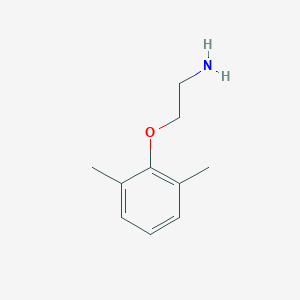
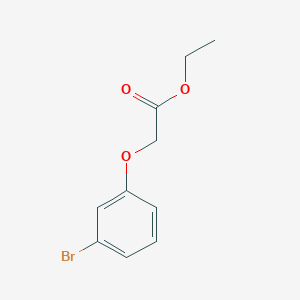
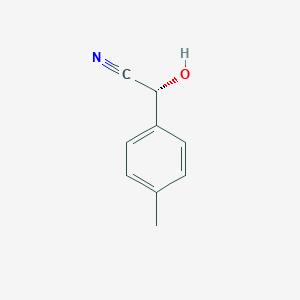
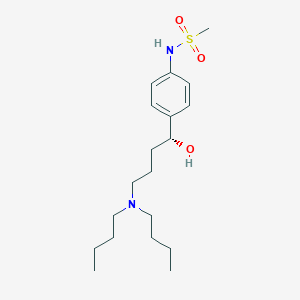
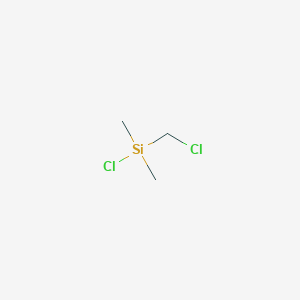
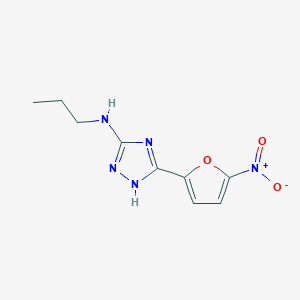
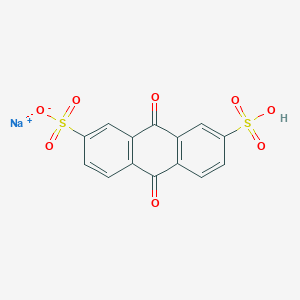
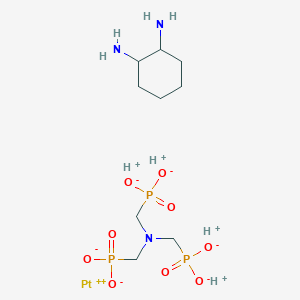
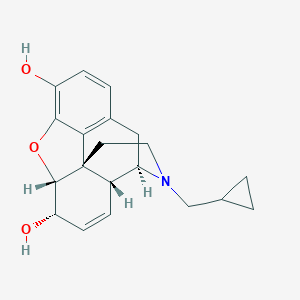
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)